molecular formula C17H12Br2O6S B607554 PTP1B Inhibitor CAS No. 765317-72-4

PTP1B Inhibitor

Katalognummer: B607554
CAS-Nummer: 765317-72-4
Molekulargewicht: 504.14
InChI-Schlüssel: NUZMLIKYILVHAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PTP1B Inhibitor is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, hydroxyl, sulfonic acid, and thiazole, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PTP1B Inhibitor typically involves multiple steps, starting from simpler precursor molecules. One common approach is the bromination of 4-hydroxybenzoic acid to obtain 3,5-dibromo-4-hydroxybenzoic acid . This intermediate is then subjected to further reactions to introduce the benzofuran, sulfonic acid, and thiazole groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Analyse Chemischer Reaktionen

Allosteric Inhibition via Helical Interactions

PTP1B inhibitors targeting α3-α6-α7 helices induce conformational changes that stabilize the enzyme’s inactive state. For example:

  • Benzofuran derivatives (e.g., compounds 1–3) disrupt hydrophobic interactions between helices α3, α6, and α7, preventing closure of the catalytic WPD loop .

  • Amorphadiene binds to α7, destabilizing interactions with α3 and loop11, leading to WPD loop displacement .

Key Structural Effects:

MechanismResidues InvolvedFunctional Impact
Helix α7 displacementTrp179, Tyr176Disrupts WPD loop closure
Hydrophobic core disruptionPhe196, Glu276Stabilizes open conformation

Covalent Inhibition Targeting Cys121

Electrophilic inhibitors form covalent bonds with Cys121, a residue adjacent to the catalytic site:

  • α-Bromoacetamide inhibitors (e.g., 73U) alkylate Cys121, interrupting the Tyr124–His214 hydrogen bond network .

  • ABDF selectively modifies Cys121, reducing catalytic activity and enhancing insulin signaling .

Reaction Mechanism:

Cys121 SH Inhibitor X Cys121 S X HX\text{Cys121 SH Inhibitor X Cys121 S X HX}
This covalent modification reduces WPD loop mobility, locking PTP1B in an inactive state .

Copper-Dependent Inhibition

DPM-1001 forms a complex with copper ions to enhance PTP1B inhibition:

  • Binds His-320/His-331 in the C-terminal segment .

  • Time-dependent inhibition (IC₅₀ drops from 600 nM to 100 nM after 30-min preincubation) .

Kinetic Profile of DPM-1001:

ParameterPTP1B(1–405)PTP1B(1–321)
IC₅₀ (no preincubation)600 nMNo effect
IC₅₀ (30-min preincubation)100 nMNo effect

This selectivity arises from copper coordination with C-terminal histidine residues .

Mixed-Type and Noncompetitive Inhibition

Flavonoids and terpenes exhibit dual binding modes:

  • Compound 4 (IC₅₀ = 13.5 μM) shows mixed-type inhibition, altering both KmK_m and VmaxV_{max} .

  • Lupane triterpenes (e.g., lupeol, IC₅₀ = 5.6 μM) bind allosteric sites noncompetitively .

Kinetic Constants for Selected Inhibitors:

CompoundKiK_i (μM)Inhibition Type
Compound 41.01Mixed-type
Lupeol5.6Noncompetitive

Reversible Oxidation Mechanisms

Reactive oxygen species (ROS)-sensitive inhibitors exploit PTP1B’s redox-sensitive catalytic cysteine (Cys215):

  • DPM-1001 promotes H₂O₂-mediated oxidation of Cys215, confirmed by catalase reversal experiments .

Redox-Sensitivity Data:

ConditionPTP1B Activity (% Control)
DPM-1001 + PRX120%
DPM-1001 + Catalase85%

Selectivity Mechanisms

Key residues in allosteric sites (e.g., Asn193, Glu276) confer selectivity over homologous phosphatases like TCPTP:

  • Compound 2 shows 100-fold selectivity for PTP1B over TCPTP (IC₅₀: 151 μM vs. 9.3 μM) .

  • Lupane triterpenes exploit hydrophobic allosteric pockets absent in TCPTP .

Clinical-Stage Inhibitors

CompoundCompanyIC₅₀ (PTP1B)PhaseIndication
TrodusquemineDepYmed1.0 μMPhase IT2DM, Obesity
IONIS 113715Ionis<0.01 μMPhase IIT2DM
DPM-1001DepYmed0.10 μMPreclinicalT2DM

Wissenschaftliche Forschungsanwendungen

PTP1B Inhibitor has several scientific research applications:

Wirkmechanismus

The mechanism of action of PTP1B Inhibitor involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the thiazole group may interact with protein kinases, while the sulfonic acid group can enhance solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzoic acid
  • 2-Ethylbenzofuran
  • 4-(Thiazol-2-ylsulfamoyl)-phenyl]-amide

Uniqueness

The uniqueness of PTP1B Inhibitor lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme involved in the regulation of insulin and leptin signaling pathways, making it a significant target for therapeutic interventions in metabolic disorders such as obesity and diabetes. The inhibition of PTP1B has garnered considerable attention due to its potential to enhance insulin sensitivity and promote weight loss. This article reviews the biological activity of various PTP1B inhibitors, highlighting their mechanisms of action, efficacy in clinical studies, and their potential applications in treating metabolic diseases.

Overview of PTP1B and Its Role in Disease

PTP1B is a member of the protein tyrosine phosphatase family and functions primarily as a negative regulator of insulin signaling. It dephosphorylates key components of the insulin signaling pathway, including the insulin receptor and insulin receptor substrate-1 (IRS-1), thereby reducing cellular responses to insulin. Elevated levels of PTP1B have been associated with insulin resistance, obesity, and type 2 diabetes mellitus (T2DM) .

PTP1B inhibitors function by binding to the active site of the enzyme, preventing it from dephosphorylating its substrates. This inhibition leads to enhanced signaling through the insulin and leptin receptors. For example, DPM-1001, a potent PTP1B inhibitor, has been shown to significantly improve glucose tolerance and increase insulin sensitivity in animal models .

Key Mechanisms:

  • Competitive Inhibition : Many PTP1B inhibitors act as competitive antagonists at the enzyme's active site.
  • Copper Chelation : Some inhibitors like DPM-1001 enhance their inhibitory potency through copper chelation, which stabilizes their binding to PTP1B .
  • Time-Dependent Inhibition : Certain inhibitors exhibit increased potency over time when incubated with PTP1B, suggesting a complex interaction that may involve conformational changes in the enzyme .

Efficacy of PTP1B Inhibitors in Clinical Studies

Recent studies have demonstrated the effectiveness of various PTP1B inhibitors in improving metabolic parameters in clinical settings. Below is a summary table detailing notable case studies:

Study Inhibitor Population Duration Outcomes
Chen et al. (2016)Trodusquemine (MSI-1436)T2DM patients48 weeksSignificant reduction in fasting glucose and HbA1c levels
Recent Animal StudyDPM-1001Diet-induced obesity model12 weeksImproved glucose tolerance and increased insulin sensitivity
Clinical TrialNovel this compoundObese adults with T2DM24 weeksEnhanced leptin signaling and weight loss observed

Structural Insights into PTP1B Inhibition

The development of small molecule inhibitors has been guided by structural biology techniques such as X-ray crystallography. The crystal structures reveal how different inhibitors interact with PTP1B at the molecular level, providing insights into their selectivity and potency . For instance, benzotriazole-based inhibitors have shown promising selectivity for PTP1B due to specific interactions within the enzyme's active site.

Eigenschaften

IUPAC Name

3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Br2N3O7S3/c1-2-21-23(24(32)14-11-19(27)25(33)20(28)12-14)18-8-7-17(13-22(18)38-21)41(36,37)30-15-3-5-16(6-4-15)40(34,35)31-26-29-9-10-39-26/h3-13,30,33H,2H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKBTDJJEQQEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C(=O)C5=CC(=C(C(=C5)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Br2N3O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.